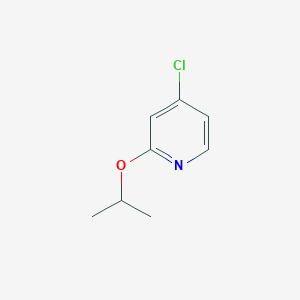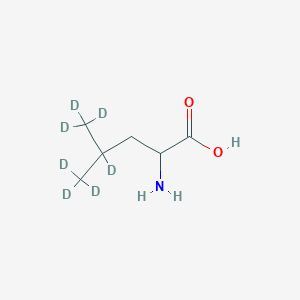
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Übersicht
Beschreibung
“7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a compound with a sulfonamide group. It has a molecular weight of 249.67 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is “7-chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” and its Inchi Code is "1S/C8H8ClNO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2,(H2,10,11,12)" .The storage temperature and shipping temperature are not specified .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Synthesis and Biological Activity : Several sulfonamides with 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide structures have been synthesized and studied for their potential as antibacterial and antifungal agents. Notably, compounds like N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides displayed significant inhibitory activity against various bacterial strains and exhibited potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Additionally, derivatives like 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides showed promising antibacterial and antifungal potential, particularly against strains of Gram-positive bacteria (Abbasi et al., 2020).
Enzyme Inhibition Studies
α-Glucosidase and Acetylcholinesterase Inhibition : Compounds incorporating the 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide moiety have been investigated for their inhibitory potential against enzymes like α-glucosidase and acetylcholinesterase (AChE). It was found that these compounds, particularly those with benzodioxane and acetamide moieties, showed substantial inhibitory activity against yeast α-glucosidase and were weak against AChE. These findings suggest potential applications in managing conditions like diabetes (Abbasi et al., 2019).
Catalytic Applications
Synthesis of 1-Carbamato-Alkyl-2-Naphthols and 1-Thioamido-Alkyl-2-Naphthols : The compound N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as a highly efficient catalyst for the synthesis of 1-carbamato-alkyl-2-naphthol and 1-thioamido-alkyl-2-naphthol derivatives, indicating its potential utility in chemical synthesis processes (Khazaei et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are currently unknown
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the pathways and downstream effects.
Eigenschaften
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-5-3-6-7(14-2-1-13-6)4-8(5)15(10,11)12/h3-4H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMAYJVVXGDCDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![C-(8-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-YL)-methylamine hydrochloride](/img/structure/B1428318.png)




![Bis[trichloro(~13~C)methyl] (~13~C)carbonate](/img/structure/B1428329.png)


![N-(3-Oxo-3-(4-(pyridin-4-YL)piperazin-1-YL)propyl)benzo[C][1,2,5]thiadiazole-4-sulfonamide hydrate](/img/structure/B1428334.png)

![6-Oxa-9-Aza-Spiro[4.5]Decane-2,9-Dicarboxylic Acid 9-Tert-Butyl Ester](/img/structure/B1428336.png)

